Cloniprazepam is a designer benzodiazepine, a class of psychoactive substances. These substances are typically synthetic analogues of existing benzodiazepines, often developed to circumvent legal restrictions. While possessing structural and pharmacological similarities to approved benzodiazepines, designer benzodiazepines often lack extensive research regarding their safety, efficacy, and long-term effects. Cloniprazepam has been identified as a new psychoactive substance (NPS) [, ]. Its emergence highlights the ongoing challenges in monitoring and regulating novel psychoactive substances.
The primary chemical reaction of interest for Cloniprazepam in the reviewed literature is its metabolism. In vitro studies utilizing human liver microsomes have shown that Cloniprazepam undergoes extensive metabolism, primarily through N-dealkylation, hydroxylation, and reduction of the nitro group []. One notable metabolite is Clonazepam, a licensed benzodiazepine used to treat seizures and panic disorder []. This metabolic pathway complicates analytical findings, as the presence of Clonazepam could be misconstrued as the intake of the prescribed medication rather than Cloniprazepam.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1